molecular formula C14H12O2 B3339975 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one CAS No. 14031-80-2

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one

Cat. No. B3339975
CAS RN: 14031-80-2
M. Wt: 212.24 g/mol
InChI Key: UJPXBWSJJVPTTJ-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-5-phenylphenyl)ethan-1-one” is a chemical compound with the CAS Number: 14031-80-2 . It has a molecular weight of 212.25 and is also known by the IUPAC Name 1- (4-hydroxy [1,1’-biphenyl]-3-yl)ethanone .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 56-59°C . It is stored at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one serves as a structural component in various chemical syntheses. For instance, it is utilized in the creation of heterocyclic compounds, as evidenced by the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. This process involves the reaction of similar compounds with hydroxylamine hydrochloride to yield new heterocycles (Abdel-Wahab et al., 2023).

Pharmacological Research

The compound's derivatives are explored for their potential pharmacological applications. For example, the synthesis and biological evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One involved a derivative of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. These compounds have shown promising antimicrobial activities in preliminary studies (Sherekar et al., 2021).

Chemical Characterization and Properties

Research into the chemical properties of compounds structurally related to 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one has been conducted. For instance, the study of phenol oxidation and the formation of benzofuran derivatives from 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes offered insights into the oxidativereactions and product formation in similar chemical structures. This research highlighted the reactivity and transformation potential of compounds like 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one under specific conditions (Schofield et al., 1971).

Material Science and Engineering

In the field of materials science, derivatives of 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one have been investigated for their utility in developing new materials. For instance, the synthesis of liquid crystalline polyethers based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane with various substituent groups provided insights into the phase transition temperatures and thermodynamic parameters of these materials. This research contributes to the understanding of how the structural variations of compounds similar to 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one can influence material properties (Percec & Zuber, 1992).

Molecular Docking and ADMET Studies

Furthermore, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted using compounds structurally related to 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one. These studies are crucial for predicting the binding efficiency of compounds with biological targets and understanding their pharmacokinetic and pharmacodynamic profiles. For instance, the docking studies of Ethanone, 1-(2-hydroxy-5-methyl phenyl), indicated its potential anti-microbial properties and compatibility with Lipinski’s rule, providing valuable insights for drug development (Satya et al., 2022)

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-hydroxy-5-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPXBWSJJVPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one

CAS RN

14031-80-2
Record name 1-(2-hydroxy-5-phenylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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